molecular formula C19H29N3O5 B1684147 n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide CAS No. 104408-38-0

n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide

Cat. No.: B1684147
CAS No.: 104408-38-0
M. Wt: 379.5 g/mol
InChI Key: QYZPDCGWIJYZMN-ZBFHGGJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-44463 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of SC-44463 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SC-44463 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

SC-44463 exerts its effects by inhibiting the activity of MMPs, collagenase, and HDACs. The inhibition of MMPs and collagenase prevents the breakdown of extracellular matrix components, thereby reducing tissue remodeling and fibrosis. The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

104408-38-0

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C19H29N3O5/c1-12(2)9-14(11-17(23)22-26)18(24)21-16(19(25)20-3)10-13-5-7-15(27-4)8-6-13/h5-8,12,14,16,26H,9-11H2,1-4H3,(H,20,25)(H,21,24)(H,22,23)/t14-,16+/m1/s1

InChI Key

QYZPDCGWIJYZMN-ZBFHGGJFSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IHP-Tyr-MeNH2
N-(2-isobutyl-3-(N'-hydroxycarbonylamido)propanoyl)-O-methyltyrosinemethylamide
SC 44463
SC-44463

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
Reactant of Route 2
n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
Reactant of Route 3
Reactant of Route 3
n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
Reactant of Route 4
n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
Reactant of Route 5
n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
Reactant of Route 6
Reactant of Route 6
n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide

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